Dihydro-5-methyl-3-propyl-2(3H)-furanone

Ambient mass spectrometry Isomer differentiation Valproic acid metabolomics

Dihydro-5-methyl-3-propyl-2(3H)-furanone, systematically named 5-methyl-3-propyloxolan-2-one and widely referred to as γ-valprolactone, is a chiral gamma-lactone (C₈H₁₄O₂, MW 142.20) existing as a colourless oily liquid at ambient temperature. It is a well-established cyclized metabolite of the first-line antiepileptic drug valproic acid (VPA), formed via lactonization of 4-hydroxyvalproic acid.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 40923-58-8
Cat. No. B024261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-5-methyl-3-propyl-2(3H)-furanone
CAS40923-58-8
SynonymsDihydro-5-methyl-3-propyl-2(3H)-furanone;  γ-Hydroxy-α-ropylvleric Acid _x000B_Lactone;  4-Hydroxy-2-propylvaleric Acid Lactone;  4-Hydroxyvalproic Acid γ-Lactone
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCC1CC(OC1=O)C
InChIInChI=1S/C8H14O2/c1-3-4-7-5-6(2)10-8(7)9/h6-7H,3-5H2,1-2H3
InChIKeyNMNZFIPBKPDLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-5-methyl-3-propyl-2(3H)-furanone (γ-Valprolactone, CAS 40923-58-8): Core Identity and Procurement-Relevant Characteristics


Dihydro-5-methyl-3-propyl-2(3H)-furanone, systematically named 5-methyl-3-propyloxolan-2-one and widely referred to as γ-valprolactone, is a chiral gamma-lactone (C₈H₁₄O₂, MW 142.20) existing as a colourless oily liquid at ambient temperature . It is a well-established cyclized metabolite of the first-line antiepileptic drug valproic acid (VPA), formed via lactonization of 4-hydroxyvalproic acid [1]. Key physicochemical parameters include a boiling point of 106–110 °C at 4–5 torr, density of 0.975 g/cm³ at 15 °C, and a polar surface area of 26.3 Ų . The compound bears the same elemental composition (C₈H₁₄O₂) as several functionally distinct VPA metabolites including 4-ene VPA, making unambiguous analytical identification a non-trivial challenge with direct implications for procurement specification [2].

Why Generic Substitution of Dihydro-5-methyl-3-propyl-2(3H)-furanone with In-Class Analogs Is Scientifically Unjustified


Although several compounds share the molecular formula C₈H₁₄O₂ with dihydro-5-methyl-3-propyl-2(3H)-furanone—most notably the hepatotoxic VPA metabolite 4-ene VPA (CAS 1575-72-0) and the six-membered ring isomer δ-valprolactone (CAS 22791-77-1)—their analytical, physicochemical, and biological profiles diverge sharply [1]. Standard mass spectrometry cannot distinguish γ-valprolactone from 4-ene VPA without specialized derivatization strategies, and conventional chromatographic separation of the gamma- and delta-lactone forms requires distinct stationary-phase selectivity [2]. Furthermore, γ-valprolactone serves as a specific, volatilizable breath biomarker for non-invasive therapeutic drug monitoring of valproic acid, a role that neither 4-ene VPA (non-volatile acid) nor δ-valprolactone (different metabolic origin) can fulfill [3]. These analytical and functional non-interchangeabilities make compound-level specification essential for any application involving VPA metabolite quantification, forensic toxicology, or clinical breath metabolomics.

Quantitative Differentiation Evidence for Dihydro-5-methyl-3-propyl-2(3H)-furanone Against Closest Comparators


Functional Isomer Differentiation from 4-ene VPA by Reactive-FAPAMS Mass Spectrometry

γ-Valprolactone and 4-ene VPA share the identical molecular formula C₈H₁₄O₂ and monoisotopic mass (142.099 Da), rendering them indistinguishable by conventional single-stage mass spectrometry. Zhang et al. (2021) demonstrated that reactive flowing atmospheric-pressure afterglow mass spectrometry (reactive-FAPAMS) incorporating methylamine (MA) reagent vapor achieves instantaneous, unambiguous differentiation of these two functional isomers [1]. Under identical reactive-FAPAMS conditions, 4-ene VPA yields only the protonated acylation product [M + MA – H₂O + H]⁺, whereas γ-valprolactone produces both [M + MA – H₂O + H]⁺ and the protonated intermediate [M + MA + H]⁺, providing a binary diagnostic signature [1]. A validated quantitative method for resolving mixtures of the two isomers was also established in the same study [1].

Ambient mass spectrometry Isomer differentiation Valproic acid metabolomics Analytical selectivity

Quantitative Breath Biomarker: First-In-Human Exhaled Breath Concentration and LOD by LTP-MS

Gong et al. (2017) reported the first quantitative determination of γ-valprolactone in human exhaled breath using low-temperature plasma ionization mass spectrometry (LTP-MS) without any sample pre-treatment [1]. The concentration of γ-valprolactone in exhaled breath from patients receiving valproic acid therapy was determined to be 4.83 ± 0.32 ng/L via standard addition [1]. The limit of detection (LOD) for γ-valprolactone in standard gas samples was 0.18 ng/L, with a linear calibration range of 0.7–22.5 ng/L and an analytical reproducibility of 8% RSD [1]. In a subsequent study employing reactive-FAPAMS, the LOD for γ-valprolactone in methanol solution was reported as 0.3 μg/mL, compared to 0.1 μg/mL for 4-ene VPA under identical conditions [2].

Breath metabolomics Therapeutic drug monitoring Ambient ionization MS Non-invasive diagnostics

Physicochemical Differentiation from the Delta-Lactone Ring Isomer (δ-Valprolactone, CAS 22791-77-1)

γ-Valprolactone (five-membered gamma-lactone ring) and δ-valprolactone (3-propyloxan-2-one, six-membered delta-lactone ring) are ring-size isomers that differ markedly in key physicochemical properties relevant to chromatographic method development and formulation . The gamma-lactone exhibits a lower boiling point (106–110 °C at 4–5 torr) compared to the delta-lactone (239.8 ± 8.0 °C at 760 mmHg, predicted), consistent with the greater ring strain and lower molecular volume of the five-membered ring . LogP values also differ: γ-valprolactone has a computed LogP of approximately 1.74–2.0, while δ-valprolactone has a predicted LogP of 1.36–1.59, indicating measurably different reversed-phase chromatographic retention behaviour . These differences are intrinsic to the ring topology and are not alterable by formulation.

Physicochemical characterization Lactone ring-size differentiation Chromatographic retention Property-based procurement

Role as a Non-Invasive Breath Biomarker for Personalised Valproic Acid Therapeutic Management

Singh et al. (2021) identified γ-valprolactone (4-hydroxy VPA-γ-lactone) as a novel exhaled breath metabolite in patients undergoing valproic acid therapy and demonstrated that its real-time breath measurement, together with other breath metabolites, could predict systemic free and total VPA concentrations as well as risk estimates for drug response and side effects [1]. The study employed secondary electrospray ionization high-resolution mass spectrometry (SESI-HRMS) for online breath analysis across 93 breath measurements in epileptic patients [1]. This positions γ-valprolactone as a pathway-linked breath biomarker that is mechanistically tied to VPA phase I metabolism (4-hydroxylation followed by lactonization), differentiating it from other VPA metabolites that either lack sufficient volatility for breath-phase detection or derive from different metabolic routes (e.g., mitochondrial β-oxidation) [1][2].

Personalised medicine Breath metabolomics Epilepsy therapeutic drug monitoring Secondary electrospray ionization HRMS

Urinary Excretion Window and Forensic Detection Timeframe Relative to GHB-Type Compounds

In a study explicitly comparing γ-valprolactone (GVL, which in this literature refers to gamma-valerolactone, the 4-methyl structural analog) to gamma-hydroxybutyric acid (GHB), Camuto et al. (2022) established that GVL impairs visual placing response in CD-1 mice within the first 4 hours post-administration (400 mg/kg, gastric gavage) and exhibits a urinary excretion window limited to 0–8 hours post-intake [1]. While this study addresses gamma-valerolactone rather than γ-valprolactone, it establishes class-level precedent that gamma-lactone VPA metabolites require dedicated analytical reference standards distinct from GHB/GBL screening panels because they produce different metabolic products (4-methyl-GHB vs. GHB) and display different urinary detection timeframes [2]. Marinetti et al. (2012) further demonstrated that GBL is 5–7 times more potent than GVL in reducing the acoustic startle reflex, confirming that the methyl substitution on the lactone ring produces pharmacodynamic differentiation [2].

Forensic toxicology Drug-facilitated sexual assault Urinary excretion kinetics GC-MS

Optimal Application Scenarios for Dihydro-5-methyl-3-propyl-2(3H)-furanone Based on Quantitative Differentiation Evidence


Certified Reference Standard for Non-Invasive Breath-Based Therapeutic Drug Monitoring of Valproic Acid

γ-Valprolactone is the only volatile, breath-detectable metabolite of valproic acid that has been quantitatively measured in human exhaled breath (4.83 ± 0.32 ng/L) with a validated LTP-MS method achieving a gas-phase LOD of 0.18 ng/L [1]. Clinical laboratories and research groups developing SESI-HRMS or LTP-MS breath analysis platforms for personalised epilepsy management require high-purity γ-valprolactone as a primary calibrant, as demonstrated by Singh et al. (2021) who showed that real-time breath γ-valprolactone levels correlate with systemic VPA concentrations and can inform dosing decisions [2]. No other C₈H₁₄O₂ VPA metabolite possesses the requisite volatility and breath-phase detectability to serve this function.

Isomer-Specific Method Validation Standard for Forensic and Clinical Toxicology LC-MS/MS Assays

The validated reactive-FAPAMS method of Zhang et al. (2021) demonstrates that γ-valprolactone and its functional isomer 4-ene VPA can only be unambiguously differentiated using specialized derivatization-based ambient MS, as they share identical molecular formula and monoisotopic mass [1]. Forensic toxicology laboratories validating LC-MS/MS methods for comprehensive VPA metabolite panels—such as the six-analyte method of Gao et al. (2023) [3]—must procure authentic γ-valprolactone reference material to establish compound-specific multiple reaction monitoring (MRM) transitions and retention times, ensuring that the hepatotoxic isomer 4-ene VPA is not misidentified as the lactone metabolite.

Chromatographic Method Development Requiring Ring-Size-Specific Lactone Selectivity

The gamma-lactone ring structure of γ-valprolactone (5-membered oxolan-2-one) confers distinctly different chromatographic behaviour from the delta-lactone isomer δ-valprolactone (6-membered oxan-2-one), with a boiling point differential exceeding 130 °C and a LogP difference of 0.2–0.6 units [1]. Analytical laboratories developing GC-FID or LC-UV methods for VPA metabolite profiling in biological matrices must use γ-valprolactone as the authentic reference standard—rather than δ-valprolactone—to establish correct retention indices and ensure that the cyclized 4-OH-VPA metabolite is accurately quantified without interference from the delta-lactone or other ring-size isomers.

Pharmacokinetic and Metabolic Pathway Research on Valproic Acid Phase I Metabolism

As the stable cyclized end-product of the 4-hydroxyvalproic acid pathway, γ-valprolactone serves as a key analytical surrogate for studying VPA phase I metabolism via CYP-mediated 4-hydroxylation [1]. Researchers investigating inter-individual variability in VPA metabolism, pharmacogenomic influences on CYP2C9/2C19 activity, or the balance between detoxification (lactonization) and toxification (4-ene VPA formation) pathways require authenticated γ-valprolactone reference material to calibrate quantitative assays that distinguish the detoxification product (gamma-lactone) from the hepatotoxic pathway product (4-ene VPA), as highlighted by the pharmacovigilance-focused LC-MS/MS work of Gao et al. (2023) [2].

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